Gallium sulfide (GaS)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronic Applications

- Solar Cells: Bulk GaS and its thin films hold potential for use in solar cells due to their suitable bandgap for light absorption and efficient charge transport []. Research is ongoing to improve conversion efficiency and explore possibilities for tandem solar cells with other materials [].

- Photodetectors: GaS, particularly in its two-dimensional (2D) form (monolayers and few-layers), exhibits high photodetection capabilities. This makes it a promising candidate for ultraviolet (UV) selective photodetectors with applications in medical diagnostics, environmental monitoring, and secure communication [].

Catalysis

- Hydrogen Evolution Reaction: GaS nanoparticles and nanosheets demonstrate promising catalytic activity for the hydrogen evolution reaction, a key process for clean hydrogen production through water splitting. Researchers are exploring ways to optimize GaS structure and composition for enhanced catalytic performance [].

Sensing Applications

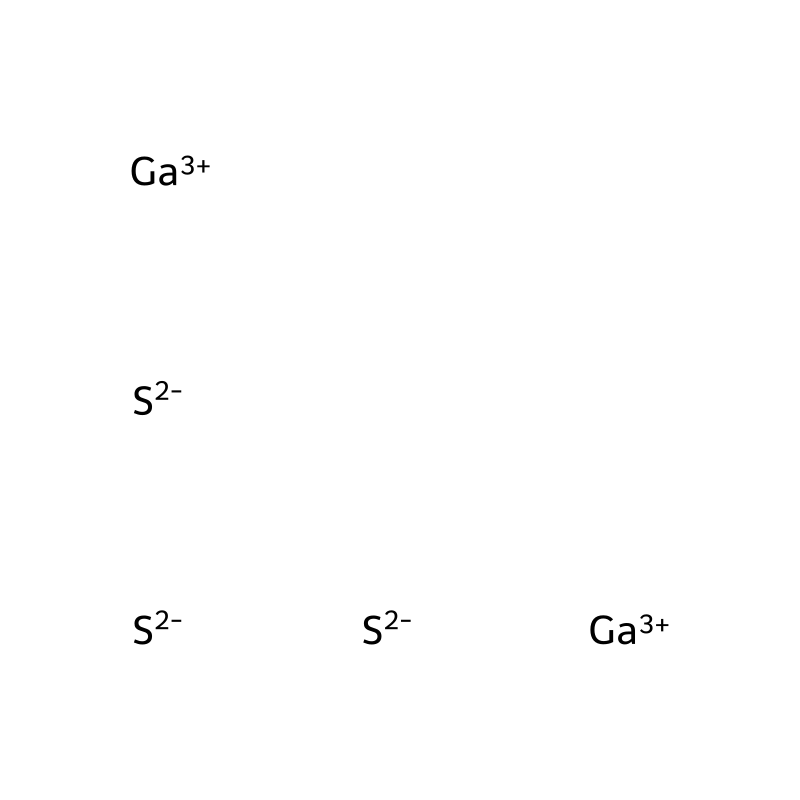

Gallium sulfide, with the chemical formula GaS, is a binary compound composed of gallium and sulfur. It typically exists in a hexagonal crystal structure, characterized by its layered arrangement where each layer consists of alternating gallium and sulfur atoms. This compound has garnered attention due to its unique electronic properties and potential applications in various fields, including optoelectronics and photonics. Gallium sulfide is known for its semiconducting behavior, with an indirect bandgap of approximately 2.59 electron volts, which can increase to over 3.0 electron volts in thinner films due to quantum confinement effects .

The mechanism of action of GaS is primarily related to its semiconducting properties. GaS exhibits photoconductivity, meaning its electrical conductivity increases upon exposure to light []. This property makes it suitable for photodetectors, where light absorption generates an electrical current.

The bandgap of GaS, which is the energy difference between its valence and conduction bands, plays a crucial role in determining its light absorption and emission properties. Research suggests that GaS possesses a tunable bandgap, allowing for potential applications in various optoelectronic devices [].

In addition to this synthesis route, gallium sulfide can also react with acids and bases, leading to different products depending on the conditions. For instance, gallium sulfide decomposes in moist air, producing hydrogen sulfide gas

Research into the biological activity of gallium sulfide is limited but indicates potential antimicrobial properties. Some studies suggest that gallium compounds can exhibit inhibitory effects against certain bacterial strains, although specific investigations into gallium sulfide itself are sparse. Its potential use in biomedical applications is an area of ongoing research, particularly concerning its interaction with biological systems and materials .

Gallium sulfide can be synthesized using various methods:

- Chemical Vapor Transport: This method involves transporting gallium and sulfur vapors to a cooler region where they condense into solid gallium sulfide crystals .

- Chemical Vapor Deposition: A simple ambient pressure technique allows for the growth of two-dimensional monolayers of gallium sulfide .

- Liquid Exfoliation: This method produces nanosheets of gallium sulfide by exfoliating layered GaS powder in a liquid medium .

- Direct Reaction: Heating gallium and sulfur together at high temperatures is a straightforward synthesis route.

Each method can yield different structural forms and purities of gallium sulfide.

Gallium sulfide has a range of applications due to its semiconducting properties:

- Optoelectronics: Used in light-emitting diodes (LEDs) and laser diodes.

- Photovoltaics: Investigated for use in solar cells due to its favorable bandgap characteristics.

- Nanoelectronics: Explored for applications in transistors and other electronic devices.

- Sensors: Potential use in gas sensors due to its sensitivity to environmental changes.

The versatility of gallium sulfide makes it a significant material in emerging technologies .

Studies on the interactions of gallium sulfide with other materials have revealed interesting properties. For example, when combined with rare earth sulfides, it can form glasses with unique optical properties. Additionally, the interaction between gallium sulfide and metal sulfides has been researched for their potential use in novel semiconductor materials .

Gallium sulfide shares similarities with other chalcogenides but possesses unique characteristics that set it apart.

| Compound | Chemical Formula | Bandgap (eV) | Structure Type | Notable Properties |

|---|---|---|---|---|

| Gallium(III) sulfide | Ga₂S₃ | 2.0 - 2.6 | Hexagonal | Semiconductor; multiple polymorphs |

| Indium(III) sulfide | In₂S₃ | ~2.0 | Hexagonal | Used in solar cells |

| Zinc sulfide | ZnS | 3.6 | Cubic/Hexagonal | Wide bandgap; used in phosphors |

| Cadmium sulfide | CdS | 2.42 | Hexagonal/Cubic | Photovoltaic applications |

Gallium sulfide's indirect bandgap and layered structure make it particularly suitable for applications requiring tunable electronic properties, distinguishing it from other similar compounds .

The electronic band structure of gallium sulfide undergoes profound transformations as the material dimensions are reduced from bulk to monolayer configurations [3]. Bulk gallium sulfide exhibits a characteristic indirect bandgap ranging from 2.35 to 2.6 electron volts, with electronic transitions occurring from the gamma point to the M point in the Brillouin zone [1] [3] [4]. This indirect nature fundamentally limits the optical applications of bulk gallium sulfide, as the momentum mismatch between valence and conduction band extrema reduces radiative recombination efficiency [5].

Recent angle-resolved photoemission spectroscopy measurements have revealed that the valence band maximum in bulk gallium sulfide is located at the gamma point, with isoenergy contours displaying relatively circular patterns centered around this high-symmetry point [2]. This configuration indicates a high degree of isotropy and symmetry in the electronic states near the Fermi level [2]. Density functional theory calculations demonstrate that the valence bands are primarily composed of gallium 4s, gallium 4p, and sulfur 3p orbitals, while deeper bands originate from sulfur 3s orbitals [2].

The transition from bulk to few-layer and monolayer gallium sulfide results in a fundamental transformation of the bandgap character from indirect to direct [3] [6]. Monolayer gallium sulfide exhibits direct bandgap values ranging from 3.0 to 3.325 electron volts, representing a significant increase compared to the bulk material [6] [3]. This direct-gap behavior emerges due to the shift of band extrema positions under quantum confinement effects, enabling efficient gamma-to-gamma transitions that are highly favorable for optoelectronic applications [6].

Table 1: Bandgap Properties Across Different Dimensionalities

| Structure | Bandgap (eV) | Type | Transition | Method |

|---|---|---|---|---|

| Bulk gallium sulfide | 2.35 | Indirect | Γ→M | Experimental [3] |

| Bulk gallium sulfide | 2.6 | Indirect | Γ→M | Experimental [1] |

| Bilayer gallium sulfide | 3.05 | Direct | Γ→Γ | Theoretical [3] |

| Monolayer gallium sulfide | 3.0 | Direct | Γ→Γ | Experimental [6] |

| Monolayer gallium sulfide | 3.325 | Direct | Γ→Γ | Density functional theory [2] |

Thickness-Dependent Quantum Confinement Effects

The electronic properties of gallium sulfide demonstrate pronounced thickness dependence due to quantum confinement effects that become increasingly significant as the layer count decreases [7]. Systematic studies reveal that the bandgap energy increases monotonically from bulk values of approximately 2.35 electron volts to monolayer values exceeding 3.0 electron volts [7] [3]. This substantial bandgap modulation of nearly 1 electron volt represents one of the largest confinement-induced shifts observed in layered semiconductor materials [3].

The work function of gallium sulfide exhibits a systematic increase as the thickness decreases from bulk to monolayer configurations [7]. Kelvin probe force microscopy measurements demonstrate that the work function progression follows the trend of bulk < multilayer < few-layer < monolayer, indicating enhanced electron binding energies in reduced-thickness samples [7]. This thickness-dependent work function variation is crucial for designing metal-semiconductor interfaces and heterostructure band alignments in electronic devices [7].

Optical transmittance measurements reveal thickness-dependent absorption characteristics that can be accurately modeled using a planar stack configuration [7]. The transmittance spectra show systematic evolution with layer count, providing a reliable method for thickness determination and optical property engineering [7]. Dark resistivity values remain relatively constant at approximately 10^7 ohm-centimeters regardless of thickness, while photoconductivity under visible and ultraviolet illumination shows pronounced thickness dependence [7].

The carrier mobility properties exhibit dramatic variations between monolayer and bulk gallium sulfide configurations [8] [9]. Bulk gallium sulfide demonstrates exceptional electron mobility of 1229.79 square centimeters per volt-second and hole mobility of 9.28 square centimeters per volt-second at room temperature [9]. In contrast, monolayer gallium sulfide shows significantly reduced electron mobility of 10.85 square centimeters per volt-second and hole mobility of 0.22 square centimeters per volt-second [9]. These mobility differences arise from enhanced phonon scattering and surface effects in reduced-dimensional systems [9].

Table 2: Thickness-Dependent Electronic Properties

| Property | Monolayer | Few-layer | Multilayer | Bulk |

|---|---|---|---|---|

| Bandgap (eV) | 3.0-3.3 [3] [6] | 2.8-3.0 [3] | 2.5-2.8 [7] | 2.35-2.6 [1] [3] |

| Electron mobility (cm²/V·s) | 10.85 [9] | - | - | 1229.79 [9] |

| Hole mobility (cm²/V·s) | 0.22 [9] | - | - | 9.28 [9] |

| Work function trend | Highest [7] | High [7] | Medium [7] | Lowest [7] |

Defect-Mediated Electronic Modifications

Point defects in gallium sulfide monolayers significantly influence the electronic and magnetic properties of the material through the introduction of localized states within the bandgap [10] [11]. Native point defects include vacancies at gallium and sulfur sites, antisites where gallium and sulfur atoms occupy incorrect positions, and interstitials where atoms reside in non-lattice sites [10]. Each defect type introduces distinct electronic modifications that can be exploited for controlled doping and property engineering [10].

Gallium vacancies create acceptor states that result in p-type doping behavior and generate a magnetic moment of 1.0 Bohr magnetons [10] [12]. These defects are particularly stable under sulfur-rich synthesis conditions and can effectively modulate the electronic properties of gallium sulfide monolayers [10]. Sulfur vacancies, conversely, act as donor states leading to n-type doping while maintaining spin-unpolarized ground states [10]. The formation energies and concentrations of these vacancy defects depend critically on the chemical potential conditions during synthesis [10].

Antisite defects, where gallium atoms occupy sulfur positions and vice versa, introduce both electronic and magnetic modifications [10] [12]. Gallium antisites on sulfur sites promote n-type doping with a magnetic moment of 1.0 Bohr magnetons, while sulfur antisites on gallium sites result in p-type doping with similar magnetic characteristics [10]. These antisite defects have been identified as particularly effective for achieving controlled doping in gallium sulfide monolayers [10].

Substitutional doping with various atoms has been systematically investigated to understand defect-mediated electronic modifications [12] [13]. Nitrogen emerges as the most promising p-type dopant when substituted at sulfur sites, while transition metal dopants exhibit variable magnetic moments ranging from 0 to 5 Bohr magnetons depending on their valence electron count [12]. The indirect bandgap of pristine gallium sulfide monolayers can be transformed to direct bandgaps through strategic introduction of specific dopants including boron and manganese at sulfur sites, and vanadium, iron, cobalt, and nickel at gallium sites [12].

The interaction between vacancy defects becomes significant when their localized regions overlap, leading to modifications in magnetic and electronic properties that deviate from traditional defect concentration models [11]. A vacancy defect cluster model has been developed to account for these interaction effects, providing more accurate predictions of defective gallium sulfide properties [11]. The localized size of gallium vacancy defects extends to sulfur atoms that are second nearest neighbors, and when these regions intersect, non-negligible interactions emerge that affect the overall electronic structure [11].

Table 3: Point Defect Properties in Gallium Sulfide Monolayers

| Defect Type | Electronic Effect | Magnetic Moment (μB) | Spin State | Stability |

|---|---|---|---|---|

| Gallium vacancy | p-type doping [10] | 1.0 [10] | Spin-polarized [10] | Sulfur-rich [10] |

| Sulfur vacancy | n-type doping [10] | 0.0 [10] | Spin-unpolarized [10] | Gallium-rich [10] |

| Gallium antisite | n-type doping [10] | 1.0 [10] | Spin-polarized [10] | Variable [10] |

| Sulfur antisite | p-type doping [10] | 1.0 [10] | Spin-polarized [10] | Variable [10] |

| Gallium interstitial | n-type doping [10] | 1.0 [10] | Spin-polarized [10] | Low [10] |

| Sulfur interstitial | Minimal effect [10] | 0.0 [10] | Spin-unpolarized [10] | Low [10] |

Heterostructure Interface Charge Transfer Mechanisms

Van der Waals heterostructures incorporating gallium sulfide exhibit sophisticated charge transfer mechanisms that arise from band alignment engineering and interfacial electronic coupling [14] [15]. The electronic properties of gallium sulfide-based heterostructures can be continuously tuned through external strain and electric field application, enabling dynamic control over charge separation and transport characteristics [14]. Type-II band alignments in gallium sulfide heterostructures promote spatial separation of electrons and holes on opposite constituent layers, facilitating efficient charge separation that is highly beneficial for photovoltaic and photocatalytic applications [14].

Gallium sulfide/gallium selenide heterostructures demonstrate particularly interesting charge transfer characteristics due to the formation of Rashba effects arising from broken inversion symmetry and intrinsic polarization [14]. These effects create spin-orbit coupling that can be exploited for spintronic applications while simultaneously enabling charge transfer modulation [14]. The band edge positions in these heterostructures can be systematically adjusted through mechanical strain, allowing for transitions between type-I and type-II band alignments [15].

The unique "Pudding Mold" valence band structure observed in gallium sulfide contributes to enhanced charge transfer capabilities in heterostructure configurations [2] [16]. This distinctive band shape features multiple maxima dispersed throughout the Brillouin zone, creating a high density of states that facilitates improved charge carrier generation and transfer [2]. When gallium sulfide is incorporated into heterostructures, this enhanced density of states promotes more efficient absorption and utilization of visible light, which is essential for photocatalytic and optoelectronic applications [2].

Interface charge distribution in gallium sulfide heterostructures is governed by the work function differences between constituent materials and the resulting electric field formation at the interface [7]. The thickness-dependent work function variation in gallium sulfide enables systematic engineering of these interfacial electric fields, providing precise control over charge transfer directionality and magnitude [7]. Experimental studies using photoelectrochemical devices based on gallium sulfide have demonstrated photocurrent generation of approximately 2.1 milliamperes with photoresponse values reaching 19.2 amperes per watt, particularly in the ultraviolet-visible range with peak response at 254 nanometers [2].

The charge transfer efficiency in gallium sulfide heterostructures is further enhanced by the material's high effective mass and flat energy landscape near the valence band maximum [2]. This configuration provides numerous available electronic states for catalytic processes, thereby facilitating efficient charge separation and transfer during electrochemical and photochemical reactions [2]. The smooth and continuous nature of the electronic contours near the valence band maximum suggests minimal energy barriers for charge transfer, making gallium sulfide an excellent candidate for heterostructure-based energy conversion applications [2].

Table 4: Heterostructure Charge Transfer Properties

| Heterostructure Type | Band Alignment | Charge Separation | Key Characteristics | Applications |

|---|---|---|---|---|

| Gallium sulfide/Gallium selenide | Type-II [14] | Spatial separation [14] | Rashba effects [14] | Spintronics [14] |

| Gallium sulfide/MoSi₂N₄ | Type-I to Type-II [15] | Tunable [15] | Strain-controllable [15] | Optoelectronics [15] |

| Gallium sulfide monolayer | Enhanced density of states [2] | Efficient transfer [2] | Pudding Mold structure [2] | Photocatalysis [2] |

Vapor-phase growth methods represent the most established approaches for producing high-quality gallium sulfide single crystals with controlled crystallographic properties. These techniques utilize the controlled transport of gallium and sulfur species in the vapor phase to achieve epitaxial growth on suitable substrates or within confined reaction environments.

Metal-Organic Chemical Vapor Deposition

Metal-Organic Chemical Vapor Deposition has emerged as a sophisticated technique for synthesizing two-dimensional gallium sulfide with precise thickness control and excellent crystalline quality [1] [2] [3]. The process involves the thermal decomposition of organometallic precursors in a controlled atmosphere, enabling the formation of both monolayer and multilayer gallium sulfide structures.

The most extensively studied precursor system employs gallium sesquisulfide (Ga₂S₃) as the primary source material, which undergoes thermal decomposition at temperatures ranging from 350°C to 420°C [1] [4]. The chemical reaction mechanism involves the evaporation and reduction of the Ga₂S₃ precursor under hydrogen carrier gas conditions. The process typically utilizes a horizontal laminar flow reactor configuration where the precursor is positioned at the center of the growth furnace, with substrates placed downstream at distances of 8.5 centimeters [1] [4].

A novel cubane-core precursor, [(t-Bu)GaS]₄, has been developed for the deposition of metastable cubic gallium sulfide phases [5] [6]. This precursor defines a gallium sulfide unit cell in a one-to-one gallium-sulfur cubic geometry, maintaining crystallinity through the inherent structure of the precursor molecule. The deposition occurs at relatively low temperatures between 350°C and 400°C using argon as a carrier gas at atmospheric pressure [6].

The optimization of Metal-Organic Chemical Vapor Deposition parameters has revealed critical dependencies on substrate positioning, carrier gas composition, and temperature profiles [1] [4]. Horizontal substrate placement creates precursor concentration gradients that result in characteristic U-shaped deposition patterns, enabling the growth of both isolated triangular domains and continuous films across different substrate regions [1] [4]. The introduction of hydrogen carrier gas enhances the reduction process and promotes two-dimensional growth by inhibiting vapor phase and on-surface pre-reactions [3].

Pulsed-mode deposition has been identified as a particularly effective approach for promoting two-dimensional growth while minimizing defect formation [3]. This technique involves the intermittent delivery of precursors in controlled cycles, allowing for better control over nucleation and growth kinetics. The pulsed approach has been successfully demonstrated for growing gallium sulfide on sapphire substrates, resulting in materials with ultraviolet emission characteristics [2] [3].

| Parameter | Standard Conditions | Optimized Conditions | Pulsed Mode |

|---|---|---|---|

| Precursor Flow Rate (sccm) | 50-100 | 70-150 | Variable |

| Carrier Gas | Ar/H₂ | H₂ | Ar/H₂/H₂O |

| Carrier Gas Flow (sccm) | 100-500 | 70-300 | 50-200 |

| Deposition Time (min) | 30-120 | 15-60 | 10-30 per cycle |

| Film Thickness (nm) | 1-50 | 0.7-15 | 1-5 per cycle |

| Heating Rate (°C/min) | 5-10 | 2-8 | 10-20 |

| Cooling Rate (°C/min) | 2-5 | 5-15 | 10-20 |

Physical Vapor Transport Optimization

Physical Vapor Transport represents a fundamental technique for growing bulk gallium sulfide crystals through the controlled sublimation and recondensation of source materials [7] [8] [9]. The method relies on establishing temperature gradients within sealed ampoules to drive the transport of gallium and sulfur species from high-temperature source zones to cooler crystallization regions.

The standard Physical Vapor Transport procedure involves loading stoichiometric amounts of high-purity gallium (99.999%) and sulfur (99.999%) elements into evacuated quartz ampoules [8] [9]. The ampoules are typically sealed under vacuum conditions of approximately 10⁻⁶ Torr to prevent oxidation and contamination during the growth process [7] [8]. The synthesis is conducted using a two-zone horizontal furnace configuration with independently controlled temperature sections [7] [9].

Optimization studies have identified critical temperature parameters for achieving high-quality crystal growth [7] [10]. The source temperature is maintained at 930°C, while the growth zone is held at 900°C, establishing a temperature gradient of 30°C across the ampoule length [7] [11]. This temperature differential provides sufficient driving force for vapor transport while maintaining controlled growth rates of approximately 5.5 milligrams per hour [11].

Advanced Physical Vapor Transport techniques have incorporated transport agents to enhance crystal quality and growth efficiency [8] [9]. Iodine is commonly employed as a chemical transport agent, facilitating the formation of volatile gallium and sulfur species that can be more readily transported through the vapor phase [8]. The iodine concentration is carefully controlled to optimize transport rates without introducing impurities into the final crystal structure [8].

The growth time for Physical Vapor Transport synthesis typically ranges from 100 to 120 hours, yielding crystals with dimensions exceeding 10 millimeters [8] [11]. The process produces two distinct crystal morphologies: thin plates with layered structures suitable for mechanical exfoliation and hexagonal rods with c-axes parallel to the growth direction [11]. The yield of useful crystals ranges from 2 to 5 per batch, with crystal quality dependent on precise temperature control and vacuum maintenance [11].

Recent innovations in Physical Vapor Transport have focused on optimizing furnace design and gas flow patterns to improve mass transfer efficiency [12]. Three-dimensional numerical modeling studies have revealed the importance of minimizing secondary vortex formation and maintaining uniform temperature distributions to achieve consistent crystal growth rates [13] [12]. These optimization efforts have led to improved powder consumption ratios and more uniform crystal surfaces [12].

| Parameter | Standard PVT | Optimized PVT | Enhanced PVT |

|---|---|---|---|

| Source Temperature (°C) | 930 | 950-980 | 900-950 |

| Growth Temperature (°C) | 900 | 880-920 | 850-900 |

| Temperature Gradient (°C/cm) | 3-5 | 5-8 | 8-12 |

| Transport Agent | None | I₂ (optional) | NH₄Cl/I₂ |

| Growth Time (days) | 4-7 | 3-5 | 2-4 |

| Ampoule Diameter (mm) | 15-20 | 18-25 | 20-30 |

| Vacuum Level (Torr) | 10⁻⁶ | 10⁻⁶ to 10⁻⁴ | 10⁻⁵ |

Solution-Phase Exfoliation Strategies

Solution-phase exfoliation techniques have emerged as scalable methods for producing large quantities of gallium sulfide nanosheets with controlled thickness and lateral dimensions. These approaches leverage the weak van der Waals interactions between gallium sulfide layers to achieve mechanical separation in liquid media, offering advantages in terms of processing efficiency and material yield.

Gas-Driven Delamination Dynamics

Gas-driven delamination represents an innovative approach to gallium sulfide exfoliation that utilizes controlled gas expansion to overcome interlayer van der Waals forces [14] [15]. This technique combines thermal expansion effects with rapid gas evolution to achieve efficient layer separation without the use of chemical intercalants or surfactants.

The fundamental mechanism involves heating bulk gallium sulfide to elevated temperatures (typically 800°C) followed by immediate immersion in liquid nitrogen [14]. The thermal expansion creates interlayer stress, while the subsequent nitrogen gasification provides the mechanical force necessary for layer separation [14]. This thermal shock process exploits the different thermal expansion coefficients of the gallium sulfide layers and the intercalated gas molecules to achieve delamination [14].

Nitrogen-based gas exfoliation has been optimized through systematic variation of processing parameters [14]. The optimal cycle involves heating gallium sulfide powder to 800°C in air for 5 minutes, followed by immediate quenching in liquid nitrogen until complete gasification occurs [14]. Multiple cycles can be employed to achieve progressively thinner nanosheets, with 10 cycles producing materials consisting primarily of fewer than five atomic layers [14].

Supercritical carbon dioxide-assisted exfoliation has emerged as an environmentally friendly alternative that eliminates the need for organic solvents [15]. The supercritical carbon dioxide-assisted mechano-exfoliation process achieves graphene powder space-time yields exceeding 40 kilograms per cubic meter per day at both laboratory and pilot scales [15]. The technique operates under supercritical conditions where carbon dioxide exhibits enhanced solvating properties and can penetrate between gallium sulfide layers more effectively [15].

The optimization of gas-driven delamination requires careful control of pressure, temperature, and expansion ratios [15]. Supercritical carbon dioxide conditions are achieved at pressures above 73 bar and temperatures above 31°C, with processing pressures ranging up to 300 bar for enhanced penetration [15]. The expansion ratio, defined as the volume change during gas decompression, can reach values of 100 to 300 for supercritical carbon dioxide systems [15].

Steam-assisted exfoliation utilizes water vapor expansion to achieve layer separation through controlled hydrothermal treatment [14]. The process involves exposing gallium sulfide to steam at temperatures between 100°C and 200°C, allowing water molecules to intercalate between layers before rapid decompression [14]. The high expansion ratio of steam (1000 to 1500) provides substantial mechanical force for delamination [14].

| Parameter | Nitrogen | Carbon Dioxide | Supercritical CO₂ | Steam |

|---|---|---|---|---|

| Gas Type | N₂ | CO₂ | SC-CO₂ | H₂O vapor |

| Pressure (bar) | 5-50 | 10-100 | 73-300 | 1-10 |

| Flow Rate (L/min) | 0.5-2.0 | 1.0-5.0 | 0.1-1.0 | 0.2-1.5 |

| Temperature (°C) | 25-80 | 31-80 | 31-100 | 100-200 |

| Expansion Ratio | 600-800 | 200-400 | 100-300 | 1000-1500 |

| Cycle Time (min) | 5-15 | 3-10 | 10-30 | 2-8 |

| Efficiency (%) | 15-25 | 20-35 | 40-60 | 25-40 |

Liquid-Phase Shear Exfoliation Parameters

Liquid-phase shear exfoliation employs mechanical forces generated in high-shear mixing environments to overcome interlayer adhesion in gallium sulfide crystals [16] [17] [18]. This technique has proven particularly effective for producing defect-free nanosheets with controlled size distributions and high production yields.

The selection of appropriate solvents represents a critical parameter in liquid-phase exfoliation, with success determined by the matching of surface energies between the solvent and gallium sulfide [16] [17]. N-methylpyrrolidone has emerged as the most effective solvent, with a surface tension of 40 millijoules per square meter that closely matches the surface energy requirements for gallium sulfide exfoliation [16] [17]. This solvent can achieve nanosheet concentrations up to 0.2 milligrams per milliliter with lateral sizes ranging from 50 to 1000 nanometers and thicknesses of 3 to 80 layers [16].

Isopropanol represents an alternative solvent system that offers advantages in terms of environmental compatibility and ease of removal [17] [19]. The surface tension of isopropanol (23 millijoules per square meter) provides moderate exfoliation efficiency, typically achieving concentrations of 0.15 milligrams per milliliter [17]. The use of isopropanol has been shown to minimize oxidation effects during processing, as confirmed by X-ray photoelectron spectroscopy analysis [20].

Mixed solvent systems have been developed to optimize exfoliation yield and nanosheet stability [17]. Water-ethanol mixtures with controlled volume ratios can achieve enhanced exfoliation efficiency compared to pure solvents [17]. The optimal composition typically involves 20 volume percent isopropanol and 80 volume percent water, resulting in exfoliation yields approximately 7 times higher than pure isopropanol and 4 times higher than pure water [17].

Additive-assisted exfoliation has emerged as a breakthrough technique for significantly improving production yields [18]. The introduction of polytetrafluoroethylene spheres with 4 micrometer diameter serves to dynamically reduce the rotor-stator gap during high-shear mixing, increasing the achievable shear rate to 1.94 × 10⁵ per second [18]. This additive-assisted approach achieves exfoliation yields of 30%, representing a 400% improvement over conventional methods [18].

The optimization of processing parameters has revealed critical dependencies on sonication time, centrifugation conditions, and size selection protocols [16] [17]. Sonication times ranging from 30 minutes to 16 hours have been employed, with longer times generally producing higher concentrations but potentially introducing defects [17]. Controlled centrifugation at speeds of 500 to 5000 rpm enables size-selective separation of nanosheets, allowing for the production of materials with narrow thickness distributions [16].

High-shear mixing techniques have been developed to scale up liquid-phase exfoliation for industrial applications [18] [21]. Gas-driven milli-channel shear devices achieve uniform high shear across the entire processing volume, with average wall shear stresses reaching 650.2 Pascals and internal shear rates of 1.94 × 10⁵ per second [21]. These conditions ensure that 95% of particles experience shear stresses significantly exceeding the minimum threshold of 146 Pascals required for exfoliation [21].

| Parameter | Conventional Shear | Additive-Assisted | Gas-Driven Shear |

|---|---|---|---|

| Shear Rate (s⁻¹) | 10⁴-10⁵ | 1.94×10⁵ | 10⁵-10⁶ |

| Wall Shear Stress (Pa) | 100-500 | 650.2 | 500-1000 |

| Processing Time (min) | 30-120 | 60-180 | 15-60 |

| Additive Type | None | PTFE spheres | Gas bubbles |

| Additive Concentration (wt%) | 0 | 5-10 | Variable |

| Yield (%) | 5-15 | 30 | 20-40 |

| Rotor Speed (rpm) | 8000-20000 | 15000-25000 | 10000-30000 |

The characterization of exfoliated materials has revealed important structure-property relationships that guide optimization efforts [16] [20] [19]. Spectroscopic measurements show that optical properties vary strongly with nanosheet size, enabling in situ estimation of thickness and lateral dimensions [16]. Raman spectroscopy provides a reliable indicator for thickness determination, with the A₁g peak position shifting to lower frequencies as the number of layers decreases due to reduced interlayer interactions [20] [19].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

12024-10-1